4-甲基氨基苯甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

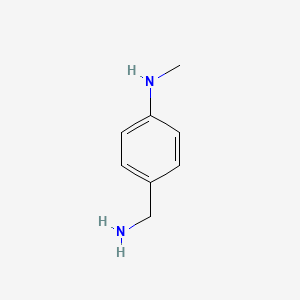

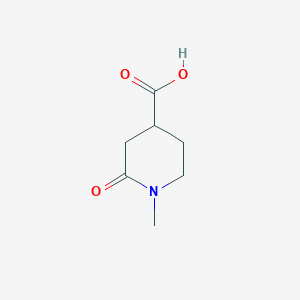

4-Methylaminobenzylamine is a chemical compound that is structurally related to benzylamines with a methyl group attached to the nitrogen atom. It is an amine derivative and can be used as a building block in organic synthesis. The compound is related to various research areas, including the synthesis of pharmaceuticals and materials with specific optical and electronic properties.

Synthesis Analysis

The synthesis of compounds related to 4-Methylaminobenzylamine involves various chemical reactions and catalysts. For instance, the synthesis of N-(4-methylbenzyl)benzamide is reported using CuI as a catalyst . Another example includes the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, synthesized from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide in one pot via N-benzylation, Leuckart reaction, and acidic hydrolysis . Additionally, solid-phase synthesis techniques have been employed to synthesize related compounds such as N-p-Methylbenzyl benzamide .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methylaminobenzylamine has been determined using single-crystal X-ray diffraction. For example, the crystal structure of N-(4-methylbenzyl)benzamide shows that it crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21 . The crystal and molecular structures of other related compounds, such as N-phenyl-4-nitrobenzylamine, have also been determined, providing insights into their geometric configurations .

Chemical Reactions Analysis

4-Methylaminobenzylamine and its derivatives can undergo various chemical reactions. The electropolymerization properties of new axially substituted subphthalocyanines bearing polymerizable groups related to 4-Methylaminobenzylamine have been studied, indicating that these compounds can form coatings on electrode surfaces through oxidative electropolymerization reactions . Additionally, the reactions of cyanohydrins of substituted 4-piperidones with ammonia and amines have been explored, leading to mixtures of stereoisomers of the corresponding amino-cyanopiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Methylaminobenzylamine have been characterized using various analytical techniques. For N-(4-methylbenzyl)benzamide, Fourier transform IR, NMR, and high-resolution mass spectrometry were used for the identification of functional groups and confirmation of the structure . The photoluminescence emission spectrum, dielectric measurements, and mechanical strength were also investigated for this compound . In the case of the side-chain regioisomers of 4-methoxy-3-methylphenethylamines, GC-MS analysis of acylated derivatives allowed for differentiation and identification of these compounds .

科学研究应用

Microwave-assisted Synthesis and Biological Activities

使用微波辅助技术合成了4-甲基氨基苯甲胺衍生物,得到具有显著抗氧化、抗肿瘤和抗微生物活性的化合物。这说明了该化合物在开发新的治疗剂方面的潜力(El‐Borai等,2013)。

Development of Recognition Matrices

在分析化学中的一个特定应用涉及合成4-甲基氨基-N-烯丙基萘酰亚胺,用于印迹和检测肌酐,展示了其在临床诊断和肾功能评估中的实用性(Syu et al., 2010)。

Photodegradation Studies in Water Systems

对二吡酮代谢物(包括4-甲基氨基安替比林)在不同水系统中的光降解研究提供了有关制药化合物的环境行为和毒性的见解,突显了了解这些物质的环境影响的重要性(Gómez等,2008)。

NOS Inhibitor Research

相关化合物4-甲基氨基吡啶显示出对诱导型一氧化氮合酶(NOS)的选择性抑制作用,表明其在炎症性疾病研究和治疗中的潜在应用(Connolly et al., 2004)。

Corrosion Inhibition

在材料科学领域,对4-甲基氨基苯甲胺衍生物在酸性溶液中对低碳钢的缓蚀效果进行了研究,展示了该化合物在工业应用中的潜力(Al-amiery et al., 2013)。

安全和危害

属性

IUPAC Name |

4-(aminomethyl)-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBOWSYQQIAQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629216 |

Source

|

| Record name | 4-(Aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylaminobenzylamine | |

CAS RN |

24732-10-3 |

Source

|

| Record name | 4-(Aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)